molecular formula C12H15NOS B12528987 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- CAS No. 654645-07-5

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-

Cat. No.: B12528987
CAS No.: 654645-07-5
M. Wt: 221.32 g/mol
InChI Key: HNBVTNPDDZRELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a thienylmethylene group. The presence of these structural features imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- typically involves the condensation of 1-Azabicyclo[2.2.2]octan-3-ol with a thienylmethylene precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reaction monitoring ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization, distillation, or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-Azabicyclo[2.2.2]octan-3-ol: A structurally related compound with similar bicyclic ring system but lacking the thienylmethylene group.

    3-Quinuclidinol: Another bicyclic amine with a hydroxyl group, used in various chemical and pharmaceutical applications.

    2-Azabicyclo[3.2.1]octane:

Uniqueness: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- stands out due to the presence of the thienylmethylene group, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound for various advanced applications.

Properties

CAS No.

654645-07-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H15NOS/c14-12-10-1-4-13(5-2-10)11(12)7-9-3-6-15-8-9/h3,6-8,10,12,14H,1-2,4-5H2

InChI Key

HNBVTNPDDZRELH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CSC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.